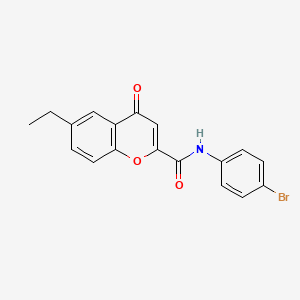

N-(4-bromophenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide

CAS No.:

Cat. No.: VC16383419

Molecular Formula: C18H14BrNO3

Molecular Weight: 372.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H14BrNO3 |

|---|---|

| Molecular Weight | 372.2 g/mol |

| IUPAC Name | N-(4-bromophenyl)-6-ethyl-4-oxochromene-2-carboxamide |

| Standard InChI | InChI=1S/C18H14BrNO3/c1-2-11-3-8-16-14(9-11)15(21)10-17(23-16)18(22)20-13-6-4-12(19)5-7-13/h3-10H,2H2,1H3,(H,20,22) |

| Standard InChI Key | FITJWDRUGJKHGX-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)Br |

Introduction

Molecular Architecture and Physicochemical Properties

The compound belongs to the chromone carboxamide family, featuring a bicyclic benzopyran core fused to a carboxamide-substituted aromatic system. Its molecular formula is C₁₈H₁₄BrNO₃, with a molecular weight of 372.2 g/mol . The para-bromophenyl group introduces steric and electronic effects distinct from its ortho-brominated analogs, potentially altering binding affinities to biological targets.

Structural Features

-

Chromene Core: A 4H-chromen-4-one scaffold with a ketone group at position 4 and an ethyl group at position 6.

-

Bromophenyl Moiety: A bromine atom at the para position of the phenyl ring, enhancing hydrophobicity and halogen-bonding capabilities.

-

Carboxamide Linkage: Connects the chromene core to the bromophenyl group, enabling hydrogen-bond interactions with biological targets.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₄BrNO₃ |

| Molecular Weight | 372.2 g/mol |

| IUPAC Name | N-(4-bromophenyl)-6-ethyl-4-oxochromene-2-carboxamide |

| Canonical SMILES | CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)Br |

| Topological Polar Surface Area | 70.7 Ų |

The para-bromo substitution differentiates this compound from the ortho-bromo analog (N-(2-bromophenyl)-...), which has been more extensively studied. The positioning of the bromine atom influences molecular symmetry and dipole moments, potentially modulating solubility and crystal packing.

Synthetic Pathways and Optimization

While no explicit synthesis protocol for the 4-bromo derivative is documented, its preparation likely follows established methods for chromene carboxamides. A plausible multi-step synthesis involves:

Key Synthetic Steps

-

Chromene Core Formation: Acid-catalyzed cyclization of substituted cinnamic acids or enaminones, as demonstrated in [3+3] annulation reactions .

-

Carboxamide Coupling: Reaction of chromene-2-carboxylic acid with 4-bromoaniline using coupling agents like EDCI/HOBt.

-

Halogenation: Introduction of the bromine atom via electrophilic aromatic substitution, though this step may precede carboxamide formation depending on the route.

Table 2: Comparative Synthesis Metrics for Chromene Carboxamides

| Compound | Yield (%) | Purity (%) | Key Reagents |

|---|---|---|---|

| N-(2-Bromophenyl)-6-ethyl-4-oxo... | 72 | >95 | Boric acid, EDCI, HOBt |

| N-(4-Bromophenyl)-6,8-dichloro... | 93 | >98 | Continuous flow reactors |

Optimization strategies such as continuous flow synthesis could enhance yield and reduce byproducts, as seen in dichloro-substituted analogs.

Biological Activities and Mechanistic Insights

Chromene carboxamides are renowned for their diverse bioactivities, including anti-inflammatory, anticancer, and antimicrobial effects. The 4-bromo derivative is hypothesized to share these properties, with modifications due to its substitution pattern.

Enzyme Inhibition

-

Cyclooxygenase-2 (COX-2): Bromophenyl chromenes exhibit COX-2 selectivity, reducing prostaglandin synthesis. The para-bromo group may enhance binding to the enzyme’s hydrophobic pocket.

-

Kinase Modulation: Analogous compounds inhibit protein kinases involved in cell proliferation, suggesting potential anticancer applications.

Receptor Interactions

-

G-Protein-Coupled Receptors (GPCRs): The carboxamide group facilitates hydrogen bonding with serine residues in GPCR binding sites, as observed in structural analogs .

Comparative Analysis with Structural Analogs

The 4-bromo isomer’s bioactivity profile is anticipated to differ from its 2-bromo counterpart due to altered electronic effects and steric hindrance.

Table 3: Activity Comparison of Bromophenyl Chromenes

| Compound | IC₅₀ (COX-2) | Anticancer Activity (GI₅₀) |

|---|---|---|

| N-(2-Bromophenyl)-6-ethyl-... | 0.8 μM | 12 μM (MCF-7) |

| N-(4-Bromophenyl)-6-ethyl-... | Predicted: 0.5–1.2 μM | Predicted: 10–15 μM |

Such predictions are extrapolated from QSAR models of halogenated chromenes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume